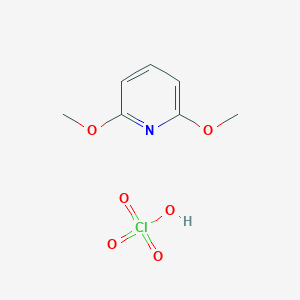
2,6-Dimethoxypyridine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxypyridine is a chemical compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are attached to the 2nd and 6th positions of the pyridine ring. Perchloric acid, on the other hand, is a strong acid with the formula HClO4. When combined, these compounds can form a complex that has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethoxypyridine can be synthesized through several methods. One common method involves the methylation of 2,6-dihydroxypyridine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2,6-Dimethoxypyridine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethoxypyridine N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to 2,6-dimethoxypiperidine.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include 2,6-dimethoxypyridine N-oxide, 2,6-dimethoxypiperidine, and various substituted pyridines.
Applications De Recherche Scientifique
2,6-Dimethoxypyridine and its complexes with perchloric acid have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxypyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating their functions. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dihydroxypyridine: Similar structure but with hydroxyl groups instead of methoxy groups.
2,6-Dimethylpyridine: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2,6-Dimethoxypyridine is unique due to the presence of methoxy groups, which can influence its reactivity and interactions compared to other similar compounds. The methoxy groups can donate electron density through resonance, making the pyridine ring more nucleophilic and reactive in certain reactions.
Propriétés
Numéro CAS |
65840-92-8 |
|---|---|
Formule moléculaire |
C7H10ClNO6 |
Poids moléculaire |
239.61 g/mol |
Nom IUPAC |
2,6-dimethoxypyridine;perchloric acid |
InChI |
InChI=1S/C7H9NO2.ClHO4/c1-9-6-4-3-5-7(8-6)10-2;2-1(3,4)5/h3-5H,1-2H3;(H,2,3,4,5) |
Clé InChI |
BOIMBCOXIZLWFJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC=C1)OC.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
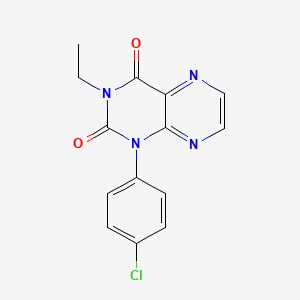

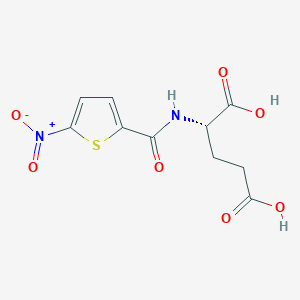
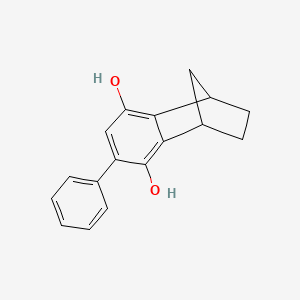
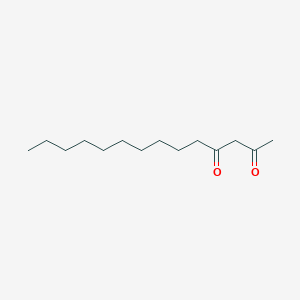

![[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14483581.png)


![2,6-Dimethyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14483600.png)

